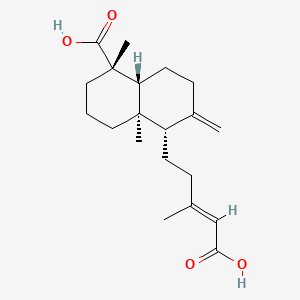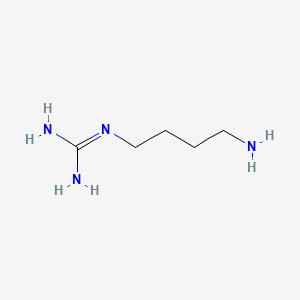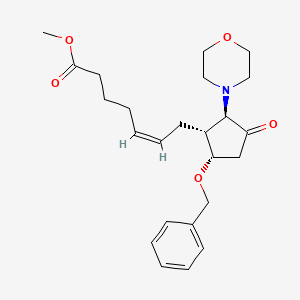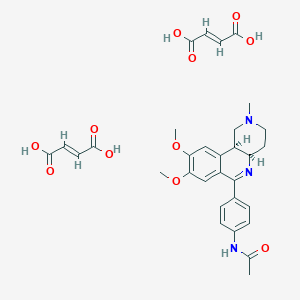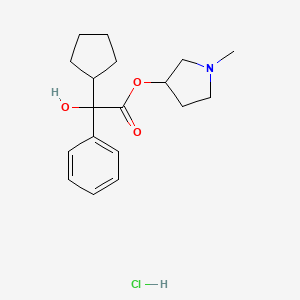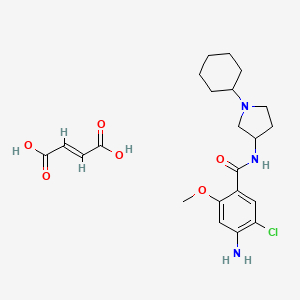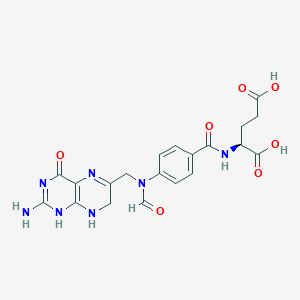
10-Formyldihydrofolate
Descripción general
Descripción
10-Formyldihydrofolate is a metabolite of Methotrexate . It has been identified in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells . It acts as a donor of formyl groups in anabolism, where it is a substrate in formyltransferase reactions in purine biosynthesis .
Synthesis Analysis
10-Formyldihydrofolate has not been found as a component of intracellular folates in normal tissues but has been identified in methotrexate-treated cells . Its identity was verified by coelution of this compound with a synthetic marker on high-pressure liquid chromatography, its reduction to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase, and enzymatic deformylation to dihydrofolate in the presence of aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase .Molecular Structure Analysis
The molecular formula of 10-Formyldihydrofolate is C20H21N7O7 . It has an average mass of 985.864 Da and a monoisotopic mass of 985.304993 Da .Chemical Reactions Analysis
10-Formyldihydrofolate acts as a donor of formyl groups in anabolism, where it is a substrate in formyltransferase reactions in purine biosynthesis . It has been reported as an unstable substance .Aplicaciones Científicas De Investigación
10-Formyldihydrofolate: A Comprehensive Analysis of Scientific Research Applications
De Novo Purine Synthesis: 10-Formyldihydrofolate serves as a substrate for the GAR transformylase and AICAR transformylase reactions, which are crucial for de novo purine synthesis. This process is essential for DNA synthesis, making it a vital component in genetic research and molecular biology studies .
Anticancer and Antimicrobial Drug Targets: The compound is involved in the action of dihydrofolate reductase (DHFR) and AICAR transformylase/IMP cyclohydrolase (PurH), which are key enzymes in maintaining folate pools within cells. These enzymes are targeted by various anticancer and antimicrobial drugs, positioning 10-Formyldihydrofolate at the center of pharmacological research .
Food Analysis: In food science, 10-Formyldihydrofolate is quantified using methods like LC–MS/MS to analyze folates in food. This application is significant for nutritional studies and ensuring food safety by monitoring folate levels .
Nutraceuticals: As a B vitamin, 10-Formyldihydrofolate is considered a nutraceutical, which refers to foods that provide medical or health benefits, including the prevention and treatment of disease. It highlights its importance in dietary studies and public health nutrition .
Mecanismo De Acción
Target of Action
10-Formyldihydrofolate, also known as 10-formyldihydrofolic acid, primarily targets three folate-dependent enzymes: AICAR transformylase, glucinamide ribotide (GAR) transformylase, and thymidylate synthase . These enzymes play crucial roles in DNA synthesis and cellular growth.
Mode of Action
10-Formyldihydrofolate interacts with its targets in a specific manner. It acts as a competitive inhibitor of thymidylate synthase , a key enzyme involved in DNA synthesis. It also inhibits GAR transformylase , another enzyme essential for purine synthesis. Interestingly, 10-Formyldihydrofolate serves as a substrate for AICAR transformylase , an enzyme involved in purine biosynthesis.
Biochemical Pathways
10-Formyldihydrofolate plays a significant role in the de novo purine synthesis pathway . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, which are essential steps in this pathway . Additionally, it is involved in the thymidylate synthase reaction, which is crucial for DNA synthesis .
Pharmacokinetics
As a water-soluble vitamin, it is readily absorbed into tissues for immediate use . It is quickly excreted from the body via urine , which suggests a short half-life and rapid clearance.
Result of Action
The action of 10-Formyldihydrofolate results in the inhibition of key enzymes involved in DNA synthesis, potentially leading to a decrease in cellular growth and proliferation . Its role as a substrate in the purine synthesis pathway also contributes to the production of purine nucleotides, which are essential components of DNA and RNA .
Action Environment
The action, efficacy, and stability of 10-Formyldihydrofolate can be influenced by various environmental factors. For instance, the presence of methotrexate, a drug used in cancer treatment, can lead to the identification of 10-Formyldihydrofolate in the cytosol of treated cells This suggests that certain drugs can affect the levels and activity of 10-Formyldihydrofolate in the body
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQDXABPXWSTK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948216 | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Formyldihydrofolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
10-Formyldihydrofolate | |
CAS RN |
28459-40-7, 25377-55-3 | |
| Record name | 10-Formyl-7,8-dihydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28459-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Formyldihydrofolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-formyl-dihydrofolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYL-7,8-DIHYDROFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XPF4ILH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



